4,5-Epoxy-17

Steroidogenesis Enzyme Inhibition Drug Discovery

Procure CAS 51154-10-0 as the essential unsubstituted baseline for HIV-1 Tat inhibitor research, distinct from 2-cyano 3β-HSD inhibitors. This core scaffold enables controlled SAR studies, serves as a precursor to steroidal carbonitriles, and provides a critical negative control for enzyme assays. Avoid assays compromised by unintended 3β-HSD blockade.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 51154-10-0
Cat. No. B033028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Epoxy-17
CAS51154-10-0
Synonyms(17β)-4,5-Epoxy-17-hydroxy-androstan-3-one
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C
InChIInChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3/t11-,12-,13-,15-,16?,17-,18+,19?/m0/s1
InChIKeyFNRMBSNOUHBOND-KATRXDCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Epoxy-17β-hydroxy-5-androstan-3-one (CAS 51154-10-0): A Steroidal Precursor and HIV-1 Tat Inhibitor Scaffold


4,5-Epoxy-17β-hydroxy-5-androstan-3-one (CAS 51154-10-0) is a C19 steroidal epoxy ketone characterized by a 4α,5α-epoxide, a 3-keto group, and a 17β-hydroxyl [1]. This compound is not an end-product therapeutic but serves a dual, highly specialized role: (1) as a key synthetic precursor in the preparation of steroidal carbonitriles being investigated as potential aromatase inhibitors, and (2) as a representative member of the 3-keto/enol 4,5-epoxy steroid class that has been identified as an inhibitor of the HIV-1 nuclear regulatory protein Tat [2]. Its unique combination of a rigid epoxy-ketone A-ring and an unsubstituted steroid core differentiates it from clinically developed analogs that feature additional electron-withdrawing groups or C-ring modifications, establishing its specific utility in research settings.

Why Generic 4,5-Epoxy Steroids Cannot Replace CAS 51154-10-0 in Critical Research Applications


The 4,5-epoxy steroid class is diverse, with subtle structural variations conferring profoundly different biological profiles and synthetic utility. For example, clinically advanced analogs like Trilostane (CAS 13647-35-3) and Epostane (CAS 80471-63-2) feature a 2-cyano substituent, which is essential for their potent 3β-HSD inhibition [1]. In contrast, the 2-unsubstituted nature of CAS 51154-10-0 defines it as the baseline scaffold for studying the core pharmacophore of HIV-1 Tat inhibition, where the addition of electron-withdrawing groups is used to modulate activity [2]. Conversely, using a 2-cyano analog in a synthetic scheme designed for the unsubstituted epoxide would likely result in unwanted side reactions, such as nitrile hydrolysis or participation. Substituting CAS 51154-10-0 with a generic 'epoxy steroid' would therefore either (1) compromise assay validity by introducing a known enzyme inhibitor activity (e.g., 3β-HSD) that masks the intended target, or (2) fail in a synthetic route due to the reactivity of extraneous functional groups.

Quantitative Differentiation of CAS 51154-10-0 Against Structurally Proximal Analogs


Structural Absence of 2-Cyano Group Distinguishes CAS 51154-10-0 from 3β-HSD Inhibitors Trilostane and Epostane

The most critical structural differentiation is the absence of a 2-cyano (carbonitrile) group in CAS 51154-10-0, a feature that is both necessary and sufficient for the potent 3β-HSD inhibitory activity of its clinical analogs, Trilostane (CAS 13647-35-3) and Epostane (CAS 80471-63-2). This structural omission is a deliberate advantage, allowing CAS 51154-10-0 to serve as a 'clean' control or precursor scaffold in assays where 3β-HSD inhibition would confound results [1].

Steroidogenesis Enzyme Inhibition Drug Discovery

Role as Validated Precursor for Steroidal Carbonitrile Aromatase Inhibitors

CAS 51154-10-0 is specifically documented as a starting material in the synthesis of steroidal carbonitriles, a class of compounds under active investigation as potential aromatase inhibitors. Unlike commercially available aromatase inhibitors (e.g., Letrozole, Anastrozole), this compound is not the final inhibitor but the essential building block for creating novel analogs [REFS-1, REFS-2]. Its value proposition is its synthetic utility as a gateway to a specific, patent-relevant chemical space.

Medicinal Chemistry Aromatase Inhibition Synthesis

Baseline Scaffold for HIV-1 Tat Inhibition SAR vs. 2-Substituted Analogs

A seminal study by Michne et al. (1995) established that the core 3-keto/enol 4,5-epoxy steroid structure, represented by CAS 51154-10-0 and its simple derivatives, specifically inhibits Tat-induced gene expression [1]. The study demonstrated that this inhibition is a property of the core scaffold, but that potency is enhanced by the addition of electron-withdrawing substituents at position 2. Thus, CAS 51154-10-0 represents the essential baseline (unsubstituted) compound for understanding the fundamental pharmacophore and for quantifying the effect of 2-substitution in SAR campaigns.

HIV Antiviral Research Transcriptional Regulation

Distinctive Reactivity: Regioselective Ring-Opening for Halogenation vs. Aromatase Inhibitors

The 4,5-epoxide of CAS 51154-10-0 exhibits specific and well-characterized regioselective reactivity with hydrogen halides, a property that differentiates it from non-epoxy steroids and other aromatase inhibitors. Specifically, its reaction with HF in chloroform yields a 5-fluoro-4,17-dihydroxy derivative via regiospecific oxirane opening [1]. This reactivity is a unique synthetic handle for introducing halogen atoms at specific positions on the steroid backbone, a transformation not possible with the fully aromatized or non-epoxide steroid cores found in many other aromatase inhibitors.

Organic Chemistry Synthetic Methodology Fluorination

High-Value Procurement Scenarios for CAS 51154-10-0: From Medicinal Chemistry to Targeted Synthesis


Structure-Activity Relationship (SAR) Studies of Novel HIV-1 Tat Inhibitors

Medicinal chemistry teams focused on developing non-nucleoside HIV-1 Tat inhibitors should source CAS 51154-10-0 as the essential baseline (unsubstituted) scaffold. As established in the literature, this compound defines the minimal pharmacophore for this class of Tat inhibition. Procuring it allows for controlled comparisons when evaluating the impact of 2-substituents (e.g., cyano, ester) on potency and cellular antiviral activity, as demonstrated by Michne et al. [1].

Synthesis of Novel Steroidal Carbonitriles as Aromatase Inhibitor Candidates

Organic synthesis laboratories aiming to expand the chemical space of aromatase inhibitors should utilize CAS 51154-10-0 as a key starting material. Documented synthetic routes employ this compound as a precursor to steroidal carbonitriles, a class of molecules under active investigation for their potential in hormone-dependent breast cancer therapy. This specific application is noted in vendor technical datasheets and the primary literature [REFS-2, REFS-3].

Controlled Assays for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

In experimental designs where steroidogenic enzyme inhibition is being studied, CAS 51154-10-0 provides a critical, structurally related control for known 3β-HSD inhibitors like Trilostane and Epostane. Because it lacks the 2-cyano group essential for potent 3β-HSD inhibition, it can be used as a negative control compound to validate that observed effects in a test system are specifically due to 3β-HSD blockade and not a general property of the 4,5-epoxy steroid core [REFS-4, REFS-5].

Methodology Development for Regioselective Halogenation of Steroids

Process chemistry and synthetic methodology groups developing novel fluorination or chlorination protocols can use CAS 51154-10-0 as a model substrate for optimizing oxirane-opening reactions. Its well-defined reactivity with HF and HCl, yielding specific halogenated dihydroxyandrostanone products, provides a robust system for studying and scaling up regiospecific transformations on a complex steroid framework [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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